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molecular formula C7H6N2O B136889 5-(Hydroxymethyl)nicotinonitrile CAS No. 135124-71-9

5-(Hydroxymethyl)nicotinonitrile

Cat. No. B136889
M. Wt: 134.14 g/mol
InChI Key: MNMDVGJZONSKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07595339B2

Procedure details

Add thionyl chloride (1 mL) to a solution of 5-hydroxymethyl-nicotinonitrile (45 mg, 0.34 mmol, 1 equiv) in anhydr CH2Cl2 (1 mL). After 20 min, basify the reaction with satd aq NaHCO3 (12 mL). Extract this mixture with Et2O (2×5 mL). Dry the combined organic layers (anhydr MgSO4) and rotary evaporate (40° C.) to yield 4.9 mg (9.6%) of 5-chloromethyl-nicotinonitrile as a yellow film. MS (m/z): 152.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.O[CH2:6][C:7]1[CH:8]=[N:9][CH:10]=[C:11]([CH:14]=1)[C:12]#[N:13].C([O-])(O)=O.[Na+]>C(Cl)Cl>[Cl:3][CH2:6][C:7]1[CH:8]=[N:9][CH:10]=[C:11]([CH:14]=1)[C:12]#[N:13] |f:2.3|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
45 mg
Type
reactant
Smiles
OCC=1C=NC=C(C#N)C1
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extract this mixture with Et2O (2×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic layers (anhydr MgSO4)
CUSTOM
Type
CUSTOM
Details
rotary evaporate (40° C.)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClCC=1C=NC=C(C#N)C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 mg
YIELD: PERCENTYIELD 9.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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